(S)-Tamsulosin-d3 hydrochloride chemical structure and properties
(S)-Tamsulosin-d3 hydrochloride chemical structure and properties
An In-Depth Technical Guide to (S)-Tamsulosin-d3 Hydrochloride: Properties, Analysis, and Applications
Abstract
(S)-Tamsulosin-d3 hydrochloride is the deuterated, (S)-enantiomeric form of the widely recognized α1-adrenergic receptor antagonist, Tamsulosin. While the (R)-enantiomer constitutes the active pharmaceutical ingredient (API) used in treating benign prostatic hyperplasia (BPH), the (S)-enantiomer, particularly its stable isotope-labeled variant, serves a critical role in the landscape of pharmaceutical analysis.[1] This guide provides a comprehensive technical overview of (S)-Tamsulosin-d3 hydrochloride, designed for researchers, analytical scientists, and drug development professionals. It delves into the compound's chemical structure and physicochemical properties, the pharmacological context of its parent compound, the significance of deuterium labeling, and its primary application as an internal standard in advanced bioanalytical methodologies.
Chemical Identity and Physicochemical Properties
(S)-Tamsulosin-d3 hydrochloride is a white to off-white crystalline powder.[2][3] The core structure is identical to the therapeutic (R)-Tamsulosin, but with the opposite stereochemistry at the chiral center and the strategic incorporation of three deuterium atoms. This isotopic substitution results in a mass shift that is fundamental to its application in mass spectrometry, without significantly altering its chemical behavior in chromatographic systems.
The table below summarizes its key properties. Data for the non-deuterated parent compound, Tamsulosin hydrochloride, is used where specific data for the deuterated (S)-enantiomer is not available, as their physical properties are nearly identical.
| Property | Details | Source(s) |
| IUPAC Name | 5-[(2S)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-(methoxy-d3)benzenesulfonamide hydrochloride | [1][4] |
| CAS Number | 1217687-82-5 | [4][5] |
| Molecular Formula | C₂₀H₂₆D₃ClN₂O₅S | [4] |
| Molecular Weight | 447.99 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | Approx. 228-230 °C (with decomposition) | [2][6][7] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol. | [2][7][8][9][10] |
| Stereochemistry | (S)-enantiomer | [1] |
Pharmacological Context: The Mechanism of Action of Tamsulosin
To appreciate the role of (S)-Tamsulosin-d3 HCl, one must first understand the pharmacology of its active counterpart, (R)-Tamsulosin. Tamsulosin is a selective antagonist of α1-adrenergic receptors, exhibiting high affinity for the α1A and α1D subtypes.[8][11][12] These receptors are densely located in the smooth muscle of the human prostate, prostatic capsule, and bladder neck.[13][14][15]
Under normal physiological conditions, stimulation of these receptors by norepinephrine causes smooth muscle contraction, which can impede urinary flow in patients with BPH.[15] Tamsulosin competitively blocks these receptors, leading to muscle relaxation and a reduction in bladder outlet obstruction, thereby alleviating the symptoms of BPH.[12][14][15] Its selectivity for the α1A/1D subtypes minimizes effects on α1B receptors found in blood vessels, reducing the incidence of cardiovascular side effects like hypotension compared to less selective alpha-blockers.[13][15]
The Role of Deuterium Labeling in Pharmaceutical Analysis
The primary application of (S)-Tamsulosin-d3 hydrochloride is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard is a compound that behaves identically to the analyte during sample extraction and chromatographic separation but is distinguishable by the detector.
Key Advantages of a SIL-IS:
-
Co-elution: It has nearly identical chromatographic retention time as the analyte, ensuring it experiences the same matrix effects (e.g., ion suppression or enhancement) during mass spectrometric analysis.
-
Similar Extraction Recovery: It behaves like the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), effectively correcting for any analyte loss.
-
Mass Distinction: The mass difference of +3 Da allows the mass spectrometer to differentiate it from the unlabeled analyte, enabling precise and accurate quantification.
While deuterium substitution can sometimes lead to a "Kinetic Isotope Effect" (KIE), where the heavier C-D bond slows metabolic processes, this is not the primary goal when used as an internal standard.[13] Here, the stability of the label and the mass shift are the most critical features.
Synthesis and Characterization
The synthesis of (S)-Tamsulosin-d3 hydrochloride is a multi-step process that parallels the synthesis of the non-labeled drug but requires the introduction of a deuterated reagent at a key step.
Conceptual Synthetic Pathway:
-
Intermediate Synthesis: A core intermediate, such as 2-methoxybenzenesulfonamide, is synthesized.
-
Deuterium Incorporation: The deuterium label is typically introduced by using a deuterated alkylating agent. For example, to achieve the (methoxy-d3) label, deuterated methyl iodide (CD₃I) or a similar reagent would be used to methylate a precursor phenol.
-
Chiral Amine Coupling: The deuterated intermediate is then coupled with the appropriate chiral amine side-chain, in this case, the (S)-enantiomer of the aminopropyl side chain.[16][17] The synthesis of this chiral amine often requires asymmetric synthesis or classical resolution to achieve high enantiomeric purity.[17][18]
-
Purification and Salt Formation: The final product is purified, typically via chromatography, and then converted to the hydrochloride salt to improve its stability and handling characteristics.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence of protons at the labeled position, while ²H NMR confirms the presence and location of the deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the correct molecular weight and isotopic enrichment.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to verify the enantiomeric purity and ensure the compound is predominantly the (S)-enantiomer.
Application: Bioanalytical Workflow Using LC-MS/MS
(S)-Tamsulosin-d3 HCl is indispensable for accurately quantifying (R)-Tamsulosin in complex biological matrices like plasma, blood, or urine, which is a regulatory requirement in pharmacokinetic and clinical studies.[19]
Exemplary Bioanalytical Protocol
The following protocol outlines a typical method for the quantification of (R)-Tamsulosin in human plasma.
1. Materials and Reagents:
-
Blank human plasma
-
(R)-Tamsulosin hydrochloride (analyte) reference standard
-
(S)-Tamsulosin-d3 hydrochloride (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
2. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the HPLC column.
-
Procedure:
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the (S)-Tamsulosin-d3 HCl working solution (e.g., at 100 ng/mL) to every tube except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
Rationale: Reversed-phase HPLC separates Tamsulosin from other endogenous components based on hydrophobicity. Tandem mass spectrometry provides exquisite selectivity and sensitivity for quantification.
-
HPLC System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A time-programmed gradient is used to ensure sharp peak shapes and efficient separation.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(R)-Tamsulosin: Q1 -> Q3 (e.g., m/z 409.2 -> 228.1)
-
(S)-Tamsulosin-d3: Q1 -> Q3 (e.g., m/z 412.2 -> 231.1)
-
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards. The concentration of the unknown samples is then determined from this curve. The use of the SIL-IS ensures the method is robust, precise, and accurate.
Conclusion
(S)-Tamsulosin-d3 hydrochloride, while not therapeutically active itself, is a sophisticated and essential tool for modern pharmaceutical development. Its properties as a stable isotope-labeled internal standard make it the gold standard for the bioanalytical quantification of its active (R)-enantiomer. Understanding its chemical properties, the rationale for its use, and its application in validated analytical workflows is crucial for scientists dedicated to the precise evaluation of drug pharmacokinetics and ensuring the safety and efficacy of therapeutic agents.
References
-
Shreeji Pharma International. (n.d.). Buy Tamsulosin HCL at Affordable Prices. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Flomax® (tamsulosin hydrochloride) Capsules, 0.4 mg - Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tamsulosin. PubChem Compound Database. Retrieved from [Link]
-
Sandoz Canada Inc. (2008). PRODUCT MONOGRAPH Pr SANDOZ TAMSULOSIN. Retrieved from [Link]
-
College ter Beoordeling van Geneesmiddelen. (2011). Public assessment report: Tamsulosin HCl Krka 0.4 mg prolonged release tablets. Retrieved from [Link]
-
Pharmaspecialist. (2025). Tamsulosin Hydrochloride: Structure, Properties, Pharmacology, and Safety. Retrieved from [Link]
-
Fermion. (2025). Tamsulosin hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
- Soeishi, Y., et al. (1996). Absorption, metabolism and excretion of tamsulosin hydrochloride in man. Xenobiotica, 26(6), 637-45.
-
Drugs.com. (n.d.). Tamsulosin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Chemsrc. (2025). (S)-Tamsulosin-d3 hydrochloride | CAS#:1217687-82-5. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Tamsulosin Hydrochloride?. Synapse. Retrieved from [Link]
-
Wikipedia. (n.d.). Tamsulosin. Retrieved from [Link]
- Siddiqui, A. A., et al. (2018). Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in. Critical Reviews in Analytical Chemistry, 48(1), 1-13.
-
Apotex Inc. (2017). PRODUCT MONOGRAPH PrAPO-TAMSULOSIN CR. Retrieved from [Link]
-
precisionFDA. (n.d.). TAMSULOSIN. Retrieved from [Link]
-
Jamp Pharma Corporation. (2024). Tamsulosin Hydrochloride Controlled-Release Tablets - PRODUCT MONOGRAPH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-Tamsulosin-d3 Hydrochloride | CAS No: 1217687-82-5. Retrieved from [Link]
- Sahoo, S. K., et al. (2008). RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form. E-Journal of Chemistry, 5(3), 511-515.
-
National Center for Biotechnology Information. (n.d.). (S)-Tamsulosin Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Flomax (tamsulosin)?. Retrieved from [Link]
- Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride.
- Pathade, P. P., et al. (2018). Analytical Method Development and Validation for Estimation of Tamsulosin Hydrochloride by UV-Spectroscopic method. International Journal of Research in Pharmacy and Science, 8(1), 1-6.
- Kumar, A., et al. (2015). Analytical Method Development and Validation for the Simultaneous Estimation of Tamsulosin and Dutasteride in Its Combined Tablet Dosage Form. Journal of Drug Delivery and Therapeutics, 5(4), 43-51.
- Klee, B., et al. (2009). Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder. British Journal of Clinical Pharmacology, 68(4), 527-535.
- Google Patents. (n.d.). CN103508928A - Preparation method for tamsulosin hydrochloride.
- Reddy, A. V., et al. (2009). ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(31).
- Laha, T. K., et al. (2011). RP-HPLC Method for the Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 23(1), 11-14.
-
ClinPGx. (n.d.). tamsulosin. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Formulation and Evaluation of Tamsulosin Hydrochloride Sustained Release Capsules Using Pelletization Technique. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (n.d.). Summary of Product Characteristics - Tamsulosin hydrochloride 0.4 mg Prolonged release tablets. Retrieved from [Link]
-
Teva Canada Limited. (2021). PRODUCT MONOGRAPH PrTeva-Tamsulosin CR. Retrieved from [Link]
- Michel, M. C., & Korstanje, C. (2007). Pharmacokinetics and Pharmacodynamics of Tamsulosin in its Modified-Release and Oral Controlled Absorption System Formulations. Clinical Pharmacokinetics, 46(9), 725-738.
Sources
- 1. (S)-Tamsulosin Hydrochloride | C20H29ClN2O5S | CID 60146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tamsulosin HCL at Affordable Prices, Shreeji Pharma International [shreejipharmainternational.com]
- 3. fermion.fi [fermion.fi]
- 4. (S)-Tamsulosin-d3 hydrochloride | CAS#:1217687-82-5 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. caymanchem.com [caymanchem.com]
- 12. chemignition.com [chemignition.com]
- 13. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 14. Tamsulosin - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Absorption, metabolism and excretion of tamsulosin hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
